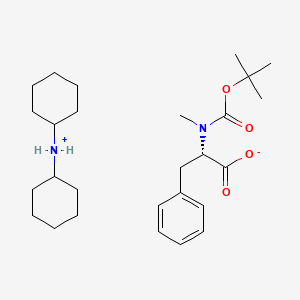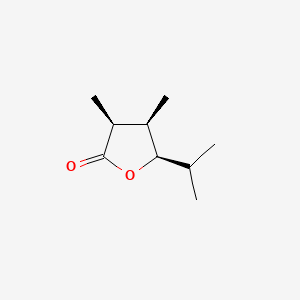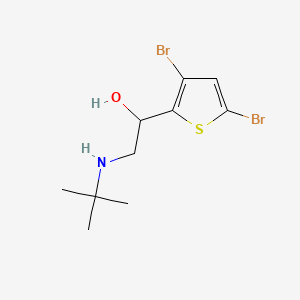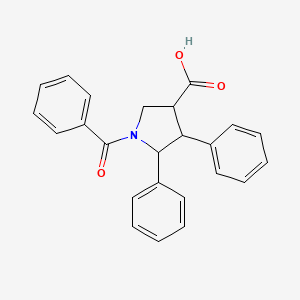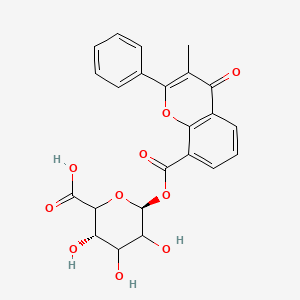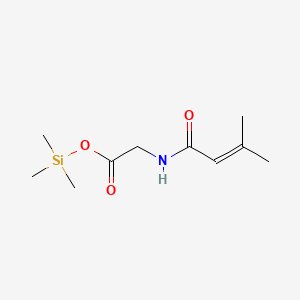
Glycine, N-(3-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester is a chemical compound with the molecular formula C13H27NO3Si2 and a molecular weight of 301.5294 . It is also known by other names such as β-Methyl crotonyl glycine bis(trimethylsilyl) . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves several steps. One common method includes the reaction of glycine with 3-methyl-1-oxo-2-butenyl chloride in the presence of a base, followed by the addition of trimethylsilyl chloride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways . The trimethylsilyl group can enhance the compound’s stability and reactivity, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester can be compared with similar compounds such as:
Glycine, N-(3-methyl-1-oxo-2-butenyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of the trimethylsilyl group.
3-Methylcrotonylglycine, mono-TMS: This compound is similar but has only one trimethylsilyl group.
The uniqueness of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester lies in its bis(trimethylsilyl) groups, which provide enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H19NO3Si |
|---|---|
Molecular Weight |
229.35 g/mol |
IUPAC Name |
trimethylsilyl 2-(3-methylbut-2-enoylamino)acetate |
InChI |
InChI=1S/C10H19NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
InChI Key |
CIBNSCXUKAEBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC(=O)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,9E)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] 2,3-dihydroxy-2-methylpropanoate](/img/structure/B13814759.png)
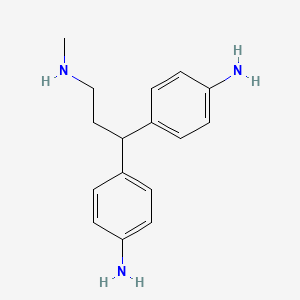
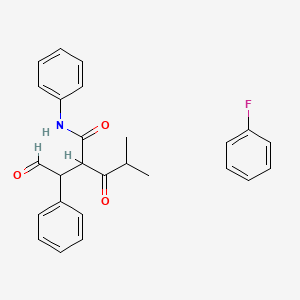

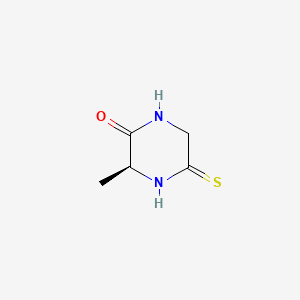
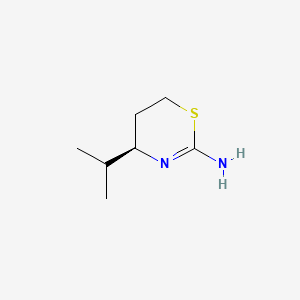
![2-amino-4-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13814777.png)
